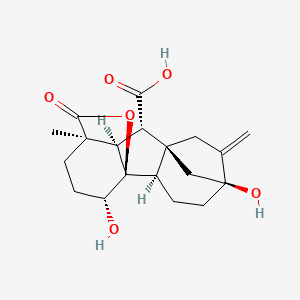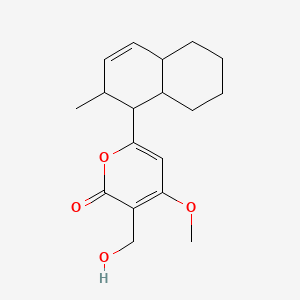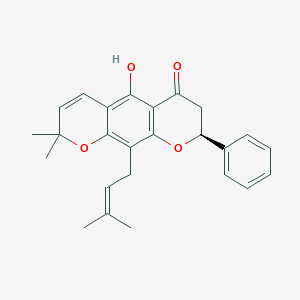
Mundulin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mundulin is a natural product found in Lonchocarpus atropurpureus and Lonchocarpus oaxacensis with data available.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities Mundulin, as part of the constituents of extracts from Mundulea sericea, has been studied for its antimicrobial activities. A study identified a new flavanone, 5-methoxy mundulin, which showed antimicrobial activities against various bacteria and fungi, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, and Candida albicans (Mazimba, Masesane, & Majinda, 2012).
Gastroprotective Properties Mundulin, isolated from Lonchocarpus oaxacensis, has been tested for its activity on gastric H+,K+-ATPase, which is a part of the stomach's acid production mechanism. This study indicates that mundulin, along with other compounds, inhibits gastric H+,K+-ATPase activity, suggesting potential gastroprotective properties and interactions at the level of H+,K+-ATPase, which may explain some of the traditional medicinal uses of the plant (Reyes‐Chilpa et al., 2006).
Cytotoxic Properties A study investigating extracts from Mundulea chapelieri, which contains mundulin among other flavonoids, identified compounds with cytotoxic activity against human ovarian cancer cells. This research highlights the potential of mundulin as part of a group of compounds with significant anticancer properties (Cao et al., 2004).
Eigenschaften
Produktname |
Mundulin |
|---|---|
Molekularformel |
C25H26O4 |
Molekulargewicht |
390.5 g/mol |
IUPAC-Name |
(8S)-5-hydroxy-2,2-dimethyl-10-(3-methylbut-2-enyl)-8-phenyl-7,8-dihydropyrano[3,2-g]chromen-6-one |
InChI |
InChI=1S/C25H26O4/c1-15(2)10-11-18-23-17(12-13-25(3,4)29-23)22(27)21-19(26)14-20(28-24(18)21)16-8-6-5-7-9-16/h5-10,12-13,20,27H,11,14H2,1-4H3/t20-/m0/s1 |
InChI-Schlüssel |
YMNBIEMGNNBIBB-FQEVSTJZSA-N |
Isomerische SMILES |
CC(=CCC1=C2C(=C(C3=C1O[C@@H](CC3=O)C4=CC=CC=C4)O)C=CC(O2)(C)C)C |
Kanonische SMILES |
CC(=CCC1=C2C(=C(C3=C1OC(CC3=O)C4=CC=CC=C4)O)C=CC(O2)(C)C)C |
Synonyme |
mundulin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



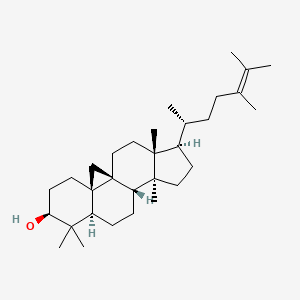
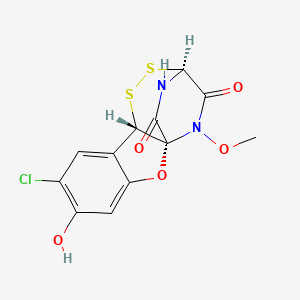
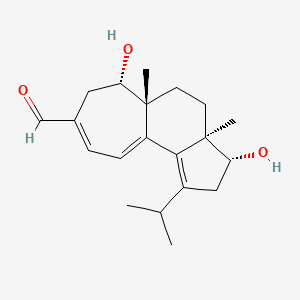
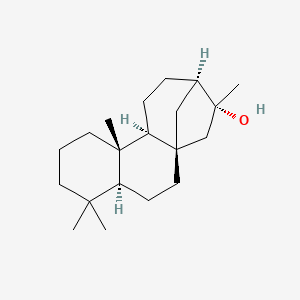
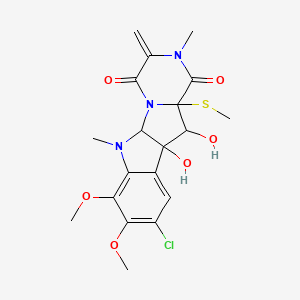
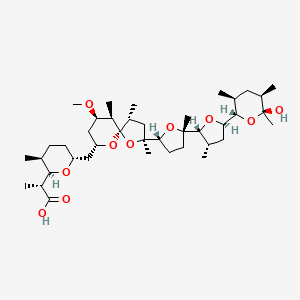
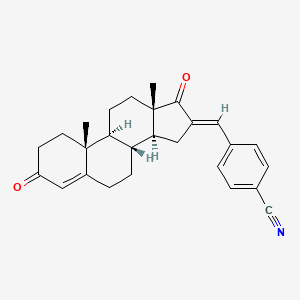
![(5E,9Z)-3,6,10-trimethyl-8,11-dihydro-7H-cyclodeca[b]furan-4-one](/img/structure/B1252421.png)

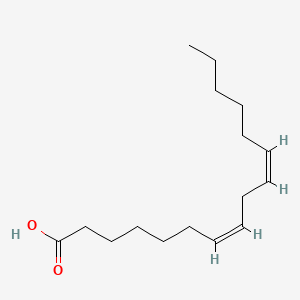
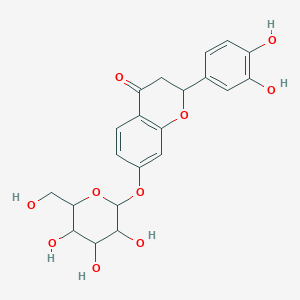
![(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-4,4,8,10,14-pentamethyl-17-[(2R)-2,6,6-trimethyloxan-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6,12-triol](/img/structure/B1252426.png)
